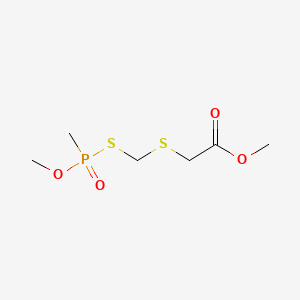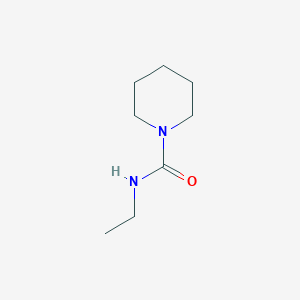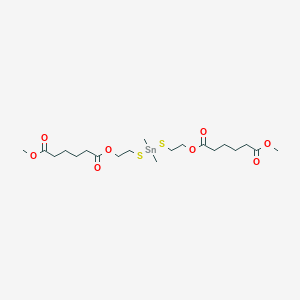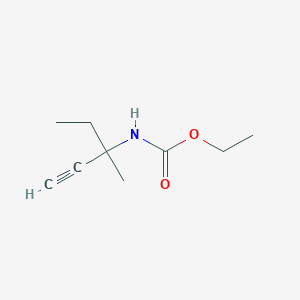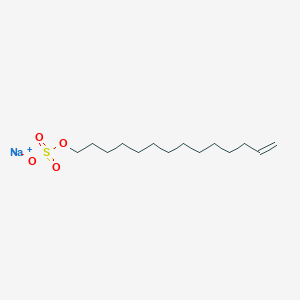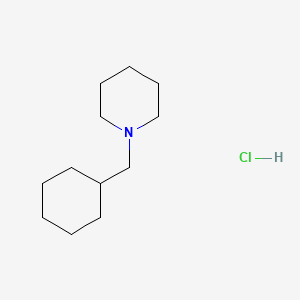
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in organic synthesis and has significant applications in medicinal chemistry due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(cyclohexylmethyl)-, hydrochloride typically involves the reaction of piperidine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified through crystallization or distillation to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of piperidine derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(cyclohexylmethyl)-, hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways depend on the specific application and the target molecule. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
Cyclohexylamine: A similar compound where the piperidine ring is replaced with a cyclohexane ring.
N-Methylpiperidine: A derivative where a methyl group is attached to the nitrogen atom of piperidine.
Uniqueness
Piperidine, 1-(cyclohexylmethyl)-, hydrochloride is unique due to the presence of both the piperidine ring and the cyclohexylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in drug design and synthesis.
Propiedades
Número CAS |
5005-71-0 |
|---|---|
Fórmula molecular |
C12H24ClN |
Peso molecular |
217.78 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H23N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h12H,1-11H2;1H |
Clave InChI |
XKKTXVIMQNCZHY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2CCCCC2.Cl |
Números CAS relacionados |
5005-72-1 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


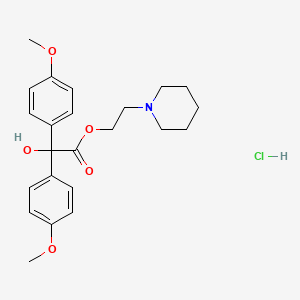

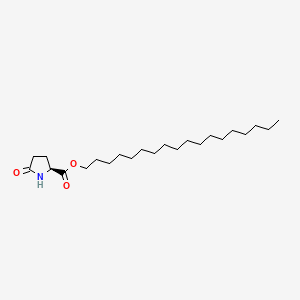
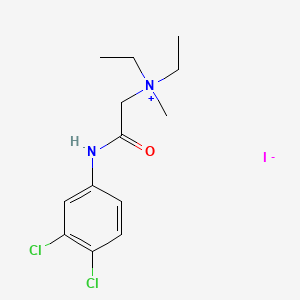
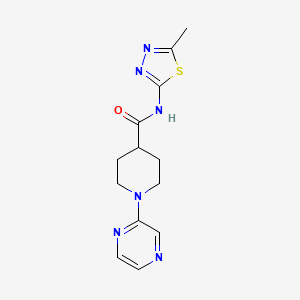

![Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)](/img/structure/B13770064.png)
![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
